2C-B-BZP (hydrochloride)
Description
Properties
Molecular Formula |
C13H19BrN2O2 · 2HCl |
|---|---|
Molecular Weight |
388.1 |
InChI |
InChI=1S/C13H19BrN2O2.2ClH/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16;;/h7-8,15H,3-6,9H2,1-2H3;2*1H |
InChI Key |
FNDWKKCHLQJPIL-UHFFFAOYSA-N |
SMILES |
BrC1=CC(OC)=C(CN2CCNCC2)C=C1OC.Cl.Cl |
Synonyms |
2C-B-Benzylpiperazine |
Origin of Product |
United States |
Methodological & Application
"analytical methods for 2C-B-BZP hydrochloride identification"
Abstract & Scope
This guide details the analytical characterization of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine , commonly known as 2C-B-BZP .[1][2][3] As a hybrid designer drug combining the structural motifs of the phenethylamine 2C-B and the piperazine BZP, this compound presents unique identification challenges.
While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard screening tool, this protocol emphasizes that GC-MS alone is insufficient for absolute identification due to the existence of regioisomers with identical mass spectral fragmentation. We present a multi-tiered workflow integrating FTIR (Fourier-Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) to ensure forensic defensibility.
Key Compound Data:
-
IUPAC Name: 1-(4-bromo-2,5-dimethoxybenzyl)piperazine[1][2][3]
-
Salt Form: Dihydrochloride (2HCl)
-
Molecular Weight: 315.21 g/mol (Freebase) / 388.13 g/mol (2HCl)
-
CAS: 1094424-37-9 (Base)[4]
Sample Preparation Protocols
The dihydrochloride salt form of 2C-B-BZP is highly polar and non-volatile, necessitating specific preparation steps depending on the analytical technique.
Protocol A: Liquid-Liquid Extraction (LLE) for GC-MS
-
Objective: Convert the HCl salt to the volatile freebase form to prevent thermal degradation and column adsorption.
-
Reagents: 0.1 M NaOH, Chloroform (HPLC Grade), Anhydrous Sodium Sulfate.
Step-by-Step:
-
Dissolve 10 mg of the target sample in 1 mL of deionized water.
-
Add 0.5 mL of 0.1 M NaOH to basify (pH > 10). Check with litmus paper.
-
Add 1 mL of Chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 3000 RPM for 2 minutes to separate phases.
-
Extract the bottom organic layer (Chloroform).
-
Dry the organic layer by passing it through a Pasteur pipette packed with anhydrous sodium sulfate.
-
Transfer to a GC vial for injection.
Protocol B: Direct Solubilization for NMR/HPLC
-
Objective: Maintain the salt form for solubility in polar solvents.
-
Solvent: Deuterium Oxide (D₂O) or DMSO-d₆.
-
Note: The 2HCl salt is sparingly soluble in pure ethanol but highly soluble in water and DMSO [1].
Analytical Methodologies
Method 1: GC-MS (Screening & Fragmentation Analysis)
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-1MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode at 250°C.
Fragmentation Logic: The mass spectrum of 2C-B-BZP is dominated by the benzylic cleavage . The bond between the benzylic carbon and the piperazine nitrogen is the weakest link.
-
Base Peak (m/z 229/231): The 4-bromo-2,5-dimethoxybenzyl cation. The presence of bromine creates a characteristic 1:1 isotopic doublet at 229 and 231.
-
Piperazine Fragment (m/z 85): The piperazine ring fragment.
-
Molecular Ion (m/z 314/316): Often weak but visible.
Table 1: Key Diagnostic Ions (EI Source, 70eV)
| Ion (m/z) | Relative Abundance | Structural Assignment |
| 229 | 100% (Base Peak) | 4-Br-2,5-(OMe)₂-Benzyl Cation (⁷⁹Br) |
| 231 | ~98% | 4-Br-2,5-(OMe)₂-Benzyl Cation (⁸¹Br) |
| 85 | 10-20% | Piperazine ring fragment |
| 56 | 15-25% | C₃H₆N⁺ (Piperazine ring cleavage) |
| 314 | <5% | Molecular Ion (M⁺) |
Critical Warning: Regioisomers (e.g., 2,3-dimethoxy or 3,4-dimethoxy analogs) produce nearly identical mass spectra. GC-MS cannot be the sole confirmatory technique. [2][3][7]
Method 2: FTIR-ATR (Differentiation)
-
Technique: Attenuated Total Reflectance (ATR) on a Diamond crystal.[3]
-
Objective: Distinguish regioisomers based on aromatic substitution patterns.
Diagnostic Bands:
-
C-O Stretch: Strong bands at 1200–1040 cm⁻¹ (Methoxy groups).
-
C-H Bending (Aromatic): The "fingerprint" region (600–900 cm⁻¹) is specific to the 1,2,4,5-tetrasubstitution pattern of the benzene ring.
-
Amine Salts: Broad ammonium band ~2400–3000 cm⁻¹ (if analyzing the HCl salt directly).
Method 3: Nuclear Magnetic Resonance (NMR)
-
Instrument: 400 MHz (minimum).[5]
-
Solvent: D₂O (for HCl salt).
Interpretation Strategy: The symmetry of the 2,5-dimethoxy substitution results in two distinct singlets in the aromatic region, which proves the para relationship of the protons (positions 3 and 6).
Table 2: ¹H-NMR Assignments (D₂O)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.2 - 7.4 | Singlet | 1H | Ar-H (Position 6) |
| 7.0 - 7.1 | Singlet | 1H | Ar-H (Position 3) |
| 4.3 | Singlet | 2H | Benzylic CH₂ |
| 3.8 - 3.9 | Singlet | 6H | 2 x OCH₃ (Methoxy) |
| 3.4 - 3.6 | Broad Multiplet | 8H | Piperazine Ring Protons |
Note: In D₂O, the amine protons (NH) exchange and are not visible.
Visualized Workflow & Logic
The following diagram illustrates the decision tree for confirming 2C-B-BZP, highlighting the necessity of the multi-method approach.
Caption: Analytical decision tree emphasizing the requirement for FTIR/NMR to resolve regioisomers after GC-MS screening.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 2C-B-BZP. Retrieved February 22, 2026, from [Link]
-
Westphal, F., et al. (2009). Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine. Forensic Science International, 187(1-3), 87-96.[6] Retrieved February 22, 2026, from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2C-B-BZP - Wikipedia [en.wikipedia.org]
- 5. swgdrug.org [swgdrug.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"developing in vitro functional assays for 2C-B-BZP hydrochloride"
Application Note: Dual-Target Profiling of 2C-B-BZP HCl via High-Throughput In Vitro Functional Assays
Executive Summary & Pharmacological Context
2C-B-BZP (1-(4-bromo-2,5-dimethoxybenzyl)-4-benzylpiperazine) is a hybrid New Psychoactive Substance (NPS) that structurally fuses the pharmacophore of the psychedelic phenethylamine 2C-B with the stimulant benzylpiperazine (BZP).
The Analytical Challenge:
Unlike its parent compound 2C-B, which is a potent 5-HT
Scope of this Guide: This application note details the development of a discriminative functional screening platform . We focus on two orthogonal assays to correctly classify the drug's profile:
-
Fluorescent Neurotransmitter Uptake Assay: To quantify stimulant potency (DAT/NET/SERT inhibition).
-
Gq-Coupled Calcium Flux Assay: To verify low intrinsic efficacy at 5-HT
, distinguishing it from potent hallucinogens like 25B-NBOMe or LSD.
Material Preparation & Safety
Compound Handling:
-
Solubility: 2C-B-BZP HCl is water-soluble but may precipitate in high-phosphate buffers (PBS) at concentrations >1 mM.
-
Stock Solution: Dissolve in 100% DMSO to 10 mM. Store at -20°C.
-
Working Solution: Dilute in HBSS/HEPES buffer immediately prior to assay. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.
Regulatory Note: 2C-B-BZP is a controlled substance in many jurisdictions.[1] All protocols below assume adherence to local DEA/Home Office licensing requirements for Schedule I/Class A substances.
Protocol A: Monoamine Transporter Uptake Inhibition
Targeting: DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin)
Rationale:
Since the BZP moiety drives psychostimulant effects, quantifying the inhibition of monoamine reuptake is the primary metric for potency. We utilize a fluorescent substrate mimic (e.g., ASP+ or commercially available neurotransmitter transporter kits) to avoid radioactive
Experimental Workflow (Graphviz)
Figure 1: Workflow for the Fluorescent Monoamine Uptake Inhibition Assay.[2]
Detailed Methodology
-
Cell Preparation:
-
Use HEK-293 cells stably transfected with human DAT, NET, or SERT.
-
Seed at 40,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine (critical for adherence during wash steps).
-
Allow to adhere overnight (16–24 hours).
-
-
Buffer Preparation:
-
Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4).
-
Expert Tip: Do not use standard DMEM for the assay; phenol red and serum interfere with fluorescence.
-
-
Compound Addition:
-
Remove culture media and wash cells once with 100 µL Assay Buffer.
-
Add 50 µL of 2C-B-BZP dilutions (2x concentration).
-
Include Controls :
-
Negative Control: Buffer + Vehicle (0.5% DMSO).
-
Positive Control:[3] Cocaine (10 µM) or Mazindol (1 µM) for DAT/NET; Fluoxetine for SERT.
-
-
Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
-
Substrate Addition & Reading:
-
Add 50 µL of Fluorescent Neurotransmitter Dye (2x).
-
Immediate Read: Transfer to a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Settings: Bottom-read mode. Kinetic read every 30 seconds for 15 minutes.
-
Metric: Slope of the fluorescence increase (Relative Fluorescence Units/min).
-
Protocol B: 5-HT Calcium Flux Assay
Targeting: Serotonin 5-HT
Rationale: To assess hallucinogenic potential, we measure intracellular calcium mobilization. 2C-B is a partial agonist; however, 2C-B-BZP is expected to show low or negligible efficacy due to steric hindrance preventing receptor activation. This assay serves as a "negative" confirmation.
Signaling Pathway (Graphviz)
Figure 2: The Gq-coupled signaling pathway utilized in the Calcium Flux assay.
Detailed Methodology
-
Cell System:
-
CHO-K1 or HEK-293 cells stably expressing human 5-HT
(edited to non-inducible expression). -
Seed at 50,000 cells/well in black/clear 96-well plates.
-
-
Dye Loading (The Critical Step):
-
Remove media.[4] Add 100 µL Calcium-4 or Fluo-4 AM dye loading solution.
-
Probenecid Requirement: The loading buffer must contain 2.5 mM Probenecid.
-
Why? Probenecid inhibits the anion transporter that actively pumps the dye out of the cells. Without it, signal-to-noise ratio collapses.
-
Incubate: 45 minutes at 37°C, then 15 minutes at Room Temperature (to minimize thermal gradients during reading).
-
-
Agonist Challenge:
-
Place plate in FLIPR/FlexStation.
-
Inject 2C-B-BZP (5x concentration) automatically.
-
Controls:
-
-
Data Capture:
-
Read fluorescence (Ex 485nm / Em 525nm) every 1.5 seconds for 60 seconds.
-
Metric:
(Peak fluorescence minus baseline divided by baseline).
-
Data Analysis & Interpretation
Synthesize data from both assays to classify the NPS.
Expected Results Table
| Parameter | 2C-B (Parent) | BZP (Parent) | 2C-B-BZP (Hybrid) | Interpretation |
| 5-HT | High (>80%) | Negligible | Low (<20%) or Antagonist | Low hallucinogenic potential. |
| 5-HT | Low nM | N/A | >10 µM (Weak) | Poor receptor fit. |
| DAT Inhibition ( | Weak | Moderate | Moderate/High | Primary stimulant mechanism. |
| SERT Inhibition ( | Moderate | Weak | Variable | Modulates "empathogenic" feel. |
Validation Criteria (Self-Validating System)
-
Z-Factor: For the uptake assay to be valid, the Z-factor (calculated using Vehicle vs. Cocaine controls) must be > 0.5 .
-
Hill Slope: In the uptake assay, the Hill slope should be near -1.0. A slope < -1.5 suggests non-specific toxicity or compound precipitation rather than competitive inhibition.
References
-
Monte, A. P., et al. (1996). "Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups." Journal of Medicinal Chemistry. Link (Establishes SAR for 2C-B derivatives).
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiology and In Vitro Pharmacology." Neuropsychopharmacology. Link (Protocol for monoamine uptake assays).
-
Rickli, A., et al. (2015).[7] "Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens." European Neuropsychopharmacology. Link (Calcium flux methodologies for NPS).
-
Abdel-Hay, K. M., et al. (2014). "Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis." Forensic Science International.[8][9] Link (Chemical characterization of 2C-B-BZP).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. bu.edu [bu.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis | Office of Justice Programs [ojp.gov]
- 9. Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 2C-B-BZP Hydrochloride
Topic: Stability of 2C-B-BZP hydrochloride in solution over time Ticket ID: CHEM-STAB-2CB-BZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]
Part 1: Core Directive & Stability Profile[2][3]
"Stability is not a static property; it is a dynamic equilibrium determined by entropy and environment." [2][3]
2C-B-BZP (1-(4-bromo-2,5-dimethoxybenzyl)-4-benzylpiperazine) hydrochloride presents a unique stability challenge because it fuses two pharmacophores: the electron-rich, photosensitive 2C-B moiety and the oxidation-prone benzylpiperazine (BZP) ring.[1]
Unlike simple salts, this molecule possesses three distinct vectors of degradation in solution:
-
Photolytic Debromination: The C-Br bond on the dimethoxy ring is labile under UV light.[2][3]
-
Benzylic Oxidation: The carbon linking the phenyl ring to the piperazine nitrogen is susceptible to oxidative cleavage, potentially releasing 4-bromo-2,5-dimethoxybenzaldehyde.[1]
-
Nitrogen Oxidation: The tertiary amines in the piperazine ring can form N-oxides in the presence of dissolved oxygen.[2][3]
Critical Stability Alerts (The "Red Box")
| Parameter | Critical Threshold | Consequence of Failure |
| Light Exposure | > 1 hour ambient light | Irreversible Debromination. The solution turns yellow/brown; formation of des-bromo analogs.[1][2] |
| Solvent Choice | Protic (Water/MeOH) vs. Aprotic | Aqueous solutions degrade within 24 hours. Use Acetonitrile (ACN) for stock standards.[2][3] |
| Temperature | > 4°C (Solution) | Accelerated oxidative cleavage.[2][3] Store stocks at -20°C . |
| Container | Clear Glass / Plastic | Adsorption & Photolysis. Use Amber Borosilicate Glass (Class A) only.[2][3] |
Part 2: Troubleshooting Guide
Symptom-Based Diagnostics Use this matrix to identify the root cause of solution instability.[1]
| Symptom | Probable Root Cause | Verification Step | Corrective Action |
| Yellowing of Solution | Photo-oxidation of the 2,5-dimethoxy ring or N-oxide formation .[1] | Check UV-Vis absorbance.[1][2][3][4][5] Look for bathochromic shift >300nm.[2][3] | Discard solution. Prepare fresh in amber glass under Argon. |
| Precipitation | Salt Disproportionation . pH shift caused free-base precipitation.[1][2][3] | Check pH. If pH > 6.0, the HCl salt may dissociate.[3] | Acidify slightly with 0.1M HCl in MeOH or switch to 100% ACN.[2][3] |
| Extra Peaks (LC-MS) | Benzylic Cleavage .[1][2][3] Presence of aldehyde fragments (m/z ~244).[2][3] | Run MS scan.[2][3][6] Look for [M-BZP]+ fragments. | Lower storage temp to -20°C. Purge vials with N2 gas. |
| Loss of Potency | Adsorption to plastic surfaces (Polypropylene tubes).[2][3] | Re-quantify against a fresh standard prepared in glass. | Never store hydrophobic amine salts in plastic microfuge tubes >2 hrs.[2][3] |
Part 3: Frequently Asked Questions (Deep Dive)
Q1: Why do you recommend Acetonitrile (ACN) over Methanol (MeOH) for stock solutions? A: While 2C-B-BZP HCl is soluble in both, Methanol is a protic solvent.[1][2][3] Protic solvents can facilitate proton-transfer reactions and often contain higher dissolved oxygen levels than ACN.[1][2][3] Furthermore, Methanol has a higher UV cutoff than ACN.[2][3] For long-term stability (>1 month), ACN provides a more inert environment that minimizes the risk of nucleophilic attack on the benzylic carbon.
Q2: Can I store the aqueous working solution if I freeze it? A: No. The freeze-thaw cycle is destructive.[2][3] As water freezes, solutes concentrate in the remaining liquid phase (cryoconcentration), creating micro-environments of extreme pH and high ionic strength that accelerate degradation before the solution solidifies. Always prepare aqueous working dilutions fresh daily.[2][3]
Q3: My LC-MS shows a peak at M-1 (m/z 314) instead of the expected parent. Is this degradation? A: This is likely an artifact of the ionization process (In-Source Fragmentation) rather than solution degradation, especially if the peak shape is symmetrical. However, if you see a peak at m/z ~237 (loss of Br), that is confirming photodegradation.[3]
Part 4: Experimental Protocols
Protocol A: The "Self-Validating" Stability Check
Do not assume stability.[2][3] Prove it.
Objective: Determine the degradation rate of 2C-B-BZP HCl in your specific solvent system.
-
Preparation (T=0):
-
Sampling Points:
-
Analyze the "Stress Sample" at 24h, 48h, and 72h.
-
Analyze a fresh -20°C aliquot at Day 7, Day 14, and Day 30.
-
-
Analytical Method (LC-UV-MS):
-
Acceptance Criteria:
Part 5: Visualization of Stability Logic
Diagram 1: Degradation Pathways of 2C-B-BZP
This diagram illustrates the structural vulnerabilities of the molecule.[1]
Caption: Primary degradation vectors for 2C-B-BZP: Photolysis (Yellow), Oxidation (Red), and pH instability (Green).[1]
Diagram 2: Handling & Storage Decision Tree
Follow this logic flow to ensure sample integrity.
Caption: Decision matrix for solvent selection and storage duration to maximize 2C-B-BZP stability.
Part 6: References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[2][3] Monograph: 4-Bromo-2,5-dimethoxy-benzylpiperazine (2C-B-BZP).[1][8] Retrieved from [Link][2]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[2][3] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Röhrich, J., et al. (2012).[2][3] "Stability of designer drugs in blood samples." Forensic Science International.[2][3] (Contextual reference for phenethylamine stability).
-
PubChem. (n.d.).[2][3] Compound Summary: 2C-B-BZP. National Library of Medicine.[2][3] Retrieved from [Link]
Disclaimer: This guide is for research and forensic analytical purposes only. The stability data provided is based on structural analysis and standard operating procedures for halogenated phenethylamines and piperazines.
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. swgdrug.org [swgdrug.org]
- 3. swgdrug.org [swgdrug.org]
- 4. scribd.com [scribd.com]
- 5. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 6. swgdrug.org [swgdrug.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 2C-B-BZP - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC-MS for 2C-B-BZP Hydrochloride Analysis
Welcome to the technical support resource for the analysis of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine hydrochloride (2C-B-BZP HCl). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound.
Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our recommendations in established analytical principles and field experience. This center is structured into two main sections: a comprehensive FAQ for method development and foundational knowledge, followed by a detailed troubleshooting guide for resolving common experimental issues.
Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial phases of developing an LC-MS method for 2C-B-BZP.
Q1: What are the key structural features of 2C-B-BZP that influence LC-MS analysis?
Answer: The structure of 2C-B-BZP dictates the entire analytical strategy. Key features include:
-
Two Basic Nitrogen Atoms: The piperazine ring contains two nitrogen atoms that are readily protonated. This makes 2C-B-BZP an excellent candidate for positive ion electrospray ionization (ESI+), resulting in a strong signal for the protonated molecule, [M+H]⁺.[1]
-
Aromatic Ring System: The substituted benzyl group provides a degree of hydrophobicity, making it well-suited for reversed-phase (RP) chromatography.
-
Benzylic C-N Bond: This bond is a likely site for fragmentation during tandem mass spectrometry (MS/MS), providing characteristic product ions for selective detection in Multiple Reaction Monitoring (MRM) mode.[2]
-
Bromine Isotope Pattern: The presence of a bromine atom results in a characteristic isotopic pattern for the precursor and any bromine-containing fragment ions (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which can be a powerful tool for identification.
Q2: What are the recommended starting conditions for LC separation of 2C-B-BZP?
Answer: For initial method development, a robust reversed-phase method is recommended. The goal is to achieve good retention and a sharp, symmetrical peak shape.[3][4]
Experimental Protocol: Initial LC Method Setup
-
Column Selection: Begin with a C18 column with standard dimensions (e.g., 2.1 mm x 50-100 mm, particle size 1.8-3.0 µm). These columns provide excellent retention for moderately polar compounds like 2C-B-BZP.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). The acidic modifier ensures the analyte is in its protonated form, which aids retention on RP columns and enhances ESI+ ionization.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade). Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.
-
-
Gradient Elution: A generic gradient is suitable for initial scouting runs to determine the approximate retention time.
-
Injection and Temperatures:
The following table summarizes recommended starting parameters:
| Parameter | Recommended Starting Value | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Good retention for moderately polar analytes; standard for screening methods.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+ and good peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution; compatible with MS. |
| Flow Rate | 0.4 - 0.5 mL/min | Appropriate for a 2.1 mm ID column.[4] |
| Gradient | 5% to 95% B over 5-8 minutes, hold 2 min, re-equilibrate | Efficiently elutes the analyte while providing separation from potential interferences.[4][5] |
| Column Temp. | 40 °C | Reduces system backpressure and can improve peak symmetry.[3] |
| Injection Vol. | 2-5 µL | Minimizes potential for peak distortion from solvent effects or column overload.[4] |
Q3: How do I determine the optimal MS and MS/MS parameters for 2C-B-BZP?
Answer: The goal is to maximize the signal for your specific analyte. This involves direct infusion of a standard solution into the mass spectrometer to optimize source conditions and identify the best precursor and product ions for MRM analysis.
The molecular formula for the 2C-B-BZP free base is C₁₃H₁₉BrN₂O₂.[6] Its monoisotopic mass is approximately 314.06 u. Therefore, the protonated precursor ion [M+H]⁺ will have an m/z of approximately 315.07 . Due to the bromine atom, you will also see an A+2 peak of similar intensity at m/z 317.07 . It is crucial to use the monoisotopic peak (m/z 315.07) for precursor selection.
Experimental Protocol: MS/MS Parameter Optimization
-
Prepare a Standard Solution: Make a solution of 2C-B-BZP hydrochloride (approx. 1 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Source Parameters: While infusing, adjust the following to maximize the [M+H]⁺ signal:
-
Ion Source Gas / Nebulizer Gas: Controls droplet formation.
-
Drying Gas / Gas Temperature: Controls solvent evaporation.
-
Capillary Voltage: Controls the ESI spray stability.
-
-
Perform Product Ion Scan: Select the precursor ion (m/z 315.1) and ramp the collision energy (e.g., 5-50 eV) to see the full fragmentation pattern.
-
Select MRM Transitions: Choose at least two intense and specific product ions. One is used for quantification (quantifier) and the other for confirmation (qualifier). Based on the structure and known fragmentation of piperazines, likely fragments will arise from the piperazine ring or cleavage of the benzyl group.[2]
The following table provides expected MS parameters.
| Parameter | Expected Value / Recommended Action | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The two basic nitrogens on the piperazine ring are easily protonated. |
| Precursor Ion [M+H]⁺ | m/z 315.1 (quantifier) and 317.1 (confirmatory isotope) | Corresponds to the monoisotopic mass of the protonated free base.[6][7] |
| Product Ions (Fragments) | Identify 2-3 stable, high-intensity fragments from a product ion scan. Fragments related to the piperazine ring (e.g., around m/z 44, 86) are possible.[2] | Provides specificity for MS/MS detection. Using a quantifier and qualifier ion ratio increases confidence in identification. |
| Collision Energy (CE) | Optimize for each transition (typically 10-40 eV) | The energy required for optimal fragmentation is fragment-specific. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Offers the highest sensitivity and selectivity for quantitative analysis.[4] |
The diagram below illustrates a typical workflow for method development.
Caption: Workflow for LC-MS/MS method development.
Troubleshooting Guide
Even with a well-designed method, challenges can arise. This section provides solutions to common problems encountered during the analysis of 2C-B-BZP.
Problem 1: Low Sensitivity or No Analyte Signal
Potential Causes & Solutions:
-
Incorrect MS Parameters:
-
Solution: Re-infuse a fresh standard to confirm that the mass spectrometer is tuned correctly and that you are monitoring the correct precursor and product ions. Verify that the capillary voltage and gas flows are optimized.[8]
-
-
Ion Suppression from Matrix:
-
Solution: This is a major challenge in bioanalysis.[9][10] Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can compete with the analyte for ionization, reducing its signal. To fix this:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1]
-
Modify Chromatography: Adjust the LC gradient to separate the 2C-B-BZP peak from the region where ion suppression occurs (often early in the run).
-
Use an Internal Standard: An isotopically labeled version of 2C-B-BZP is ideal, as it will co-elute and experience the same degree of ion suppression, allowing for accurate correction.
-
-
-
Analyte Instability or Poor Sample Preparation:
-
Solution: 2C-B-BZP hydrochloride is generally stable, but ensure it is fully dissolved in your initial solvent.[6] Verify that your sample preparation steps (e.g., extraction recovery) are efficient. Perform a recovery experiment by spiking a known amount of analyte into a blank matrix and comparing the result to a pure standard.
-
Caption: Decision tree for troubleshooting low sensitivity.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Solutions:
-
Column Overload:
-
Solution: The column has a limited loading capacity. Injecting too much analyte or matrix can cause fronting peaks. Dilute your sample or reduce the injection volume.[8]
-
-
Secondary Interactions on Column:
-
Solution: Peak tailing for basic compounds like 2C-B-BZP can occur due to interactions with residual silanols on the silica-based column.
-
Ensure Mobile Phase is Acidic: Confirm the pH of your mobile phase A is low enough (pH < 3) to keep the analyte fully protonated.
-
Try a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl) that may offer different selectivity.
-
-
-
Injection Solvent Mismatch:
-
Solution: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion. Whenever possible, dissolve your final sample in a solvent similar to or weaker than the starting mobile phase conditions.[1]
-
-
System Issues:
-
Solution: Check for blockages or voids in the column or tubing. A split peak can often indicate a partially blocked frit or a void at the head of the column.
-
Problem 3: Inconsistent Retention Times
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
-
LC Pump or System Leak:
-
Solution: Fluctuating pressure on your LC system is a key indicator of a leak or a failing pump seal. Carefully inspect all fittings for signs of leakage. Perform a system pressure test if available.
-
-
Mobile Phase Preparation:
-
Solution: Ensure mobile phases are prepared consistently each day. Small variations in the concentration of the acidic modifier can lead to shifts in retention time for ionizable compounds. Ensure mobile phases are properly degassed.
-
References
-
Determining Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2020). MDPI. [Link]
-
Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2020). ResearchGate. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2022). LCGC International. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). Toxics. [Link]
-
2C-B-BZP Monograph. (2013). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). Analytical and Bioanalytical Chemistry. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2009). ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. [Link]
-
Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2024). Infinix Bio. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2014). Journal of Bioanalysis & Biomedicine. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Clinical and Medical Research. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]
-
2C-B (Hydrochloride) Product Information. Scribd. [Link]
-
Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (2013). Rapid Communications in Mass Spectrometry. [Link]
-
LSMSMS Troubleshooting. Scribd. [Link]
-
Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. (2004). BioPharm International. [Link]
-
2C-B-BZP. Wikipedia. [Link]
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- 2. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
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- 10. longdom.org [longdom.org]
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical assessment of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) hydrochloride. As a novel psychoactive substance (NPS), the accurate identification and quantification of 2C-B-BZP present significant analytical challenges, primarily due to interference from structurally related compounds.[1][2] This document provides researchers, forensic toxicologists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions to ensure analytical specificity and data integrity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of 2C-B-BZP and common sources of interference.
Q1: What is 2C-B-BZP, and how does it structurally differ from the phenethylamine 2C-B?
A1: 2C-B-BZP, or 1-(4-bromo-2,5-dimethoxybenzyl)piperazine, is a synthetic substance of the piperazine class.[3] It is structurally related to the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine) as it shares the same substituted aromatic ring.[4][5] However, the core structures are distinct: 2C-B-BZP is built on a piperazine ring, while 2C-B is a phenethylamine. This fundamental difference is critical, as 2C-B-BZP primarily produces stimulant effects, whereas 2C-B is known for its hallucinogenic properties.[4][6] Their similar nomenclature and shared substituted ring system are a primary source of analytical confusion.
Q2: What are the most common chemical compounds that can interfere with 2C-B-BZP analysis?
A2: Interference can arise from several classes of compounds that share structural motifs with 2C-B-BZP. These include:
-
Positional Isomers: Compounds with the same molecular formula (C₁₃H₁₉BrN₂O₂) but different arrangements of the bromo and methoxy groups on the benzyl ring. These are exceptionally challenging as they have the same molecular weight and similar fragmentation patterns in mass spectrometry.
-
Related Phenethylamines: Primarily 2C-B, which, despite a different core, can be mistaken in less specific screening tests.[7][8]
-
Other Piperazine Derivatives: Compounds like benzylpiperazine (BZP) and its synthesis byproduct, 1,4-dibenzylpiperazine (DBZP), can be present in illicit samples and may interfere chromatographically.[9][10]
-
Metabolites: The metabolism of piperazines often involves hydroxylation and N-dealkylation.[9][11] While specific metabolites for 2C-B-BZP are not extensively documented, metabolites of related compounds could potentially interfere with assays.
Q3: Why are immunoassay screening tests unreliable for confirming the presence of 2C-B-BZP?
A3: Immunoassays are designed for rapid screening and rely on antibody-antigen binding.[12] They often target a general chemical backbone, such as the amphetamine structure.[13] Designer drugs like 2C-B-BZP can share enough structural similarity with the target analyte (e.g., amphetamine or MDMA) to bind to the antibody and produce a "presumptive positive" result.[7][8][14] However, this cross-reactivity is not specific.[12] A positive immunoassay result does not confirm the presence of 2C-B-BZP and may be triggered by a wide range of structurally similar compounds.[1] Therefore, all presumptive positives from immunoassays must be confirmed using a more specific and sensitive technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15]
Q4: What are "matrix effects," and how do they impact the analysis of 2C-B-BZP in biological samples?
A4: Matrix effects refer to the alteration of analyte ionization efficiency in the mass spectrometer's source due to co-eluting, undetected components from the sample matrix (e.g., blood, urine, hair).[16] These endogenous materials, such as salts, lipids, and proteins, can either suppress or enhance the signal of the target analyte (2C-B-BZP), leading to inaccurate quantification.[17][18] For example, electrospray ionization (ESI), commonly used in LC-MS, is particularly susceptible to matrix effects.[16] The complexity and variability of biological matrices mean that matrix effects can differ between sample types (e.g., urine vs. plasma) and even between individual samples.[16][17]
Troubleshooting Guide: Common Assay Problems & Solutions
This guide provides solutions to specific issues encountered during the analysis of 2C-B-BZP.
Q5: My immunoassay screen was positive for amphetamines, but my LC-MS/MS confirmatory test for 2C-B-BZP is negative. What does this mean?
A5: This is a common scenario in toxicology. The discrepancy can be explained by several factors:
-
Cross-Reactivity with Other Substances: The initial positive result was likely due to a compound that cross-reacts with the immunoassay but is not 2C-B-BZP. Many designer drugs, including other piperazines or substituted phenethylamines, can cause this.[7][8][13]
-
Insufficient Sensitivity: While less likely, the concentration of 2C-B-BZP in the sample might be below the limit of detection (LOD) of your LC-MS/MS method but above the cutoff for the immunoassay.
-
Misinterpretation of Results: It is crucial to understand that the immunoassay only provides a presumptive, not a confirmed, result. The negative LC-MS/MS result is the definitive finding and should be reported as such for 2C-B-BZP.[12] Your confirmatory method should ideally include a broad panel of common designer drugs to identify the actual substance that caused the initial positive screen.[15]
Q6: I am seeing a peak with the correct mass-to-charge ratio (m/z) for 2C-B-BZP, but the retention time is incorrect. Could this still be an interferent?
A6: Yes, this strongly suggests the presence of an isomer. Positional isomers of 2C-B-BZP will have the identical molecular weight and, therefore, the same precursor ion m/z. Their fragmentation patterns (product ions) in MS/MS may also be very similar or identical, making them difficult to distinguish by mass alone.[2][15]
-
Causality: The definitive way to distinguish isomers is through chromatographic separation.[19] Different positional arrangements of atoms will cause slight differences in polarity and interaction with the chromatography column's stationary phase, resulting in distinct retention times.
-
Solution: Your analytical method is not valid without confirmed retention time matching to a certified reference material of 2C-B-BZP run under the exact same conditions. If you suspect an isomer, you may need to optimize your chromatography to achieve separation (see Q7).
Q7: My chromatogram shows co-eluting peaks, making quantification of 2C-B-BZP impossible. How can I improve the chromatographic separation?
A7: Co-elution with isomers or other matrix components is a significant challenge. To improve separation, you must alter the selectivity of your chromatographic system.
-
Change the Stationary Phase: If you are using a standard C18 column (which separates primarily based on hydrophobicity), switching to a column with a different stationary phase can resolve co-eluting compounds.
-
Modify the Mobile Phase: Adjusting the pH or organic modifier (e.g., switching from acetonitrile to methanol) can alter the ionization state and polarity of the analytes, thereby changing their retention behavior.[19]
-
Optimize the Gradient: A shallower, longer gradient can provide more time for closely eluting compounds to separate.[20]
Q8: My 2C-B-BZP signal is highly variable and suppressed in plasma samples compared to urine. How do I counteract this matrix effect for accurate quantification?
A8: This indicates a significant matrix effect, which is often more pronounced in complex matrices like plasma than in urine.[16]
-
Causality: Components in plasma, such as phospholipids and proteins, are notorious for causing ion suppression in ESI-MS.[16]
-
Solutions:
-
Improved Sample Preparation: Simple "dilute-and-shoot" methods are inadequate for plasma. Use a more thorough extraction technique like Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.[3][16][21]
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is to use a SIL-IS (e.g., 2C-B-BZP-d4). The SIL-IS is chemically identical to the analyte but has a higher mass. It will co-elute and experience the same matrix effects as the target analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression or enhancement is normalized, leading to accurate quantification.
-
Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards and quality controls in a blank matrix that is identical to your samples (e.g., blank plasma). This ensures that your calibrators experience the same matrix effects as your unknown samples, improving accuracy.
-
Data & Protocols
Table 1: Physicochemical Properties of 2C-B-BZP and Potential Interferents
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class |
| 2C-B-BZP | 1-(4-bromo-2,5 -dimethoxybenzyl)piperazine | C₁₃H₁₉BrN₂O₂ | 315.21 | Piperazine |
| 2C-B | 4-bromo-2,5 -dimethoxyphenethylamine | C₁₀H₁₄BrNO₂ | 260.13 | Phenethylamine |
| BZP | 1-benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | Piperazine |
| DBZP | 1,4-dibenzylpiperazine | C₁₈H₂₂N₂ | 266.38 | Piperazine |
| Isomeric Interferent | 1-(2-bromo-4,5 -dimethoxybenzyl)piperazine | C₁₃H₁₉BrN₂O₂ | 315.21 | Piperazine |
Diagram 1: Troubleshooting Workflow for Unexpected Analytical Results
Caption: Decision tree for troubleshooting analytical results for 2C-B-BZP.
Experimental Protocol: Confirmatory Analysis of 2C-B-BZP in Urine by LC-MS/MS
This protocol is a general guideline adapted from established methods for related novel psychoactive substances and should be fully validated in your laboratory.[15][20]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an appropriate internal standard (ideally a stable isotope-labeled 2C-B-BZP).
-
Vortex the sample and centrifuge at 3000 rpm for 10 minutes.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the supernatant from the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of methanol with 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions
-
Column: Biphenyl or PFP column (e.g., 100 mm x 2.1 mm, 1.7 µm) for enhanced isomer separation.[20]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[20]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 2C-B-BZP and any internal standards must be determined by infusing a pure standard. For 2C-B-BZP (precursor ion m/z ≈ 315.1/317.1 due to bromine isotopes), at least two product ions should be monitored for confident identification.
-
Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.
-
Diagram 2: General Analytical Workflow
Caption: General workflow for the analysis of 2C-B-BZP.
References
-
New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (2021). Toxics. Available at: [Link]
-
Swortwood, M. J., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. Available at: [Link]
-
Swortwood, M. J., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]
-
Designer Drug Testing from Immunoassay to LC-MS/MS. (2022). Labcompare. Available at: [Link]
-
Lin, T. J., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International. Available at: [Link]
-
Madeddu, C., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Al-Asmari, A. I., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics. Available at: [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2016). LCGC International. Available at: [Link]
-
2C-B-BZP Monograph. (2013). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Available at: [Link]
-
Jia, W., et al. (2010). Analytical surveillance of emerging drugs of abuse and drug formulations. Bioanalysis. Available at: [Link]
-
da Silva, L. S., et al. (2023). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. Available at: [Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Al-Saffar, Y., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations. Available at: [Link]
-
The development, validation and application of analytical methods for the analysis of drugs of abuse. (2002). Health Research Board National Drugs Library. Available at: [Link]
-
Cini, M. (2019). Validation of methods for testing drugs of abuse. OAR@UM. Available at: [Link]
-
BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]
-
2C-B-BZP. (n.d.). Wikipedia. Retrieved February 2026, from [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Maurer, H. H. (2010). Analytical Toxicology of Emerging Drugs of Abuse—An Update. Therapeutic Drug Monitoring. Available at: [Link]
-
2C-B-BZP. (n.d.). Grokipedia. Retrieved February 2026, from [Link]
-
Grumann, C., et al. (2022). New Psychoactive Substances: Which Biological Matrix Is the Best for Clinical Toxicology Screening? Journal of Analytical Toxicology. Available at: [Link]
-
Tackling the chromatographic analysis of novel psychoactive substances with High Resolution Mass Spectrometry. (n.d.). Chromatography Today. Available at: [Link]
-
Product Information: 2C-B (Hydrochloride). (n.d.). Scribd. Available at: [Link]
-
2C-B-BZP. (n.d.). West Chester University. Retrieved February 2026, from [Link]
-
Archer, R. P., et al. (2010). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Valderrábano-Sánchez, A., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers. Available at: [Link]
-
2C-B Synthesis Guide and Dosage. (n.d.). Scribd. Available at: [Link]
-
2C-B-BZP. (n.d.). chemeurope.com. Retrieved February 2026, from [Link]
-
Catalani, V., et al. (2018). GC–MS chromatogram of the yellow powder and mass spectrum of bk-2C-B. ResearchGate. Available at: [Link]
-
Nedić, M., et al. (2016). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Hygienic Engineering and Design. Available at: [Link]
-
2C-B. (n.d.). Wikipedia. Retrieved February 2026, from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. (2017). Current Protocols in Toxicology. Available at: [Link]
-
Dolan, S. B., et al. (2018). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). ResearchGate. Available at: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025). Chemosensors. Available at: [Link]
-
Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. Available at: [Link]
-
Degradation profile of 2C-B-AN to 2C-B in methanol:water (50:50 v/v). (n.d.). ResearchGate. Available at: [Link]
-
Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). Journal of Natural Sciences and Mathematics of Montenegro. Available at: [Link]
-
2cb. (n.d.). West Chester University. Retrieved February 2026, from [Link]
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"refining extraction protocols for 2C-B-BZP hydrochloride from complex samples"
Technical Support Center: Analytical Extraction of 2C-B-BZP HCl Ticket ID: #EXT-2CB-BZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Forensic Toxicology Unit
Executive Summary
You have requested assistance with refining extraction protocols for 1-(4-bromo-2,5-dimethoxybenzyl)piperazine hydrochloride (2C-B-BZP) from complex biological matrices. This compound is a hybrid New Psychoactive Substance (NPS) combining the structural features of the phenethylamine 2C-B and the piperazine BZP.
Critical Chemical Context:
-
Analyte Type: Basic amine (Piperazine ring).
-
Form: Hydrochloride salt (Highly water-soluble).
-
pKa (Estimated): ~9.1 – 9.8 (Secondary amine on piperazine ring).
-
Challenge: The molecule exists as a charged cation in physiological pH. Successful extraction requires strict pH control to suppress ionization (for LLE) or exploit charge interactions (for SPE).
Module 1: Chemical Foundations & Workflow Logic
To extract 2C-B-BZP effectively, you must disrupt the hydrochloride salt lattice and manage the ionization state of the piperazine nitrogen.
The Solubility Switch
| State | pH Condition | Solubility | Target Method |
| Cationic (Salt) | pH < 8.0 | Water Soluble / Polar | SPE (Cation Exchange) |
| Neutral (Freebase) | pH > 11.0 | Organic Soluble / Lipophilic | LLE (Liquid-Liquid Extraction) |
Decision Matrix: Extraction Workflow
The following diagram illustrates the decision logic for selecting the optimal extraction path based on your sample matrix.
Caption: Workflow logic for selecting SPE vs. LLE based on matrix complexity and protein content.
Module 2: Validated Extraction Protocols
Protocol A: Mixed-Mode Solid Phase Extraction (SPE)
Best for: Whole blood, post-mortem tissue, and low-concentration urine samples. Mechanism: Retains analyte via cation exchange (positive charge) while washing away neutrals.
-
Sample Pre-treatment:
-
Add 100 µL Internal Standard (e.g., BZP-d7 or 2C-B-d6).
-
Dilute 1 mL sample with 3 mL 0.1 M Phosphate Buffer (pH 6.0) .
-
Why: Ensures the piperazine nitrogen is protonated (positively charged) to bind to the MCX sorbent.
-
-
Conditioning:
-
3 mL Methanol.
-
3 mL Deionized Water.[1]
-
-
Loading:
-
Load pre-treated sample at gravity flow or low vacuum (<5 inHg).
-
-
Washing (Critical Step):
-
Wash 1: 3 mL 0.1 M HCl (Removes proteins and acidic interferences).
-
Wash 2: 3 mL Methanol (Removes neutral lipophilic interferences).
-
Note: The analyte remains bound by ionic charge during the methanol wash.
-
-
Elution:
-
Elute with 3 mL 5% Ammonium Hydroxide in Methanol .
-
Why: The high pH neutralizes the piperazine ammonium ion, breaking the ionic bond with the sorbent and releasing the drug.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 200 µL Mobile Phase A (0.1% Formic Acid in Water).
-
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: Urine screening and high-concentration samples.
-
Alkalinization:
-
To 1 mL Urine, add 200 µL 2M NaOH or Saturated Carbonate Buffer (pH > 11) .
-
Target: pH ≥ 12.
-
Why: You must exceed the pKa by +2 units to ensure 99% of the 2C-B-BZP is in the freebase (uncharged) form to migrate into the organic layer.
-
-
Extraction:
-
Add 3 mL 1-Chlorobutane or Ethyl Acetate:Hexane (50:50) .
-
Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes.
-
-
Transfer & Dry:
-
Transfer the top organic layer to a clean tube.
-
Evaporate to dryness.
-
Optional Derivatization (for GC-MS): Add 50 µL TFAA (Trifluoroacetic anhydride) or MBTFA, incubate at 70°C for 20 mins.
-
Module 3: Troubleshooting Guide
Issue 1: Low Recovery (< 60%)
Diagnosis: The analyte is likely not binding to the SPE cartridge or is not migrating to the organic solvent in LLE.
| Root Cause | Diagnostic Question | Corrective Action |
| Incorrect pH (LLE) | Is your aqueous phase pH < 10? | CRITICAL: Piperazines are strong bases. If the pH is 9.0, ~50% of the drug is still ionized and will stay in the water. Adjust pH to 12.0+ using NaOH. |
| Sorbent Mismatch (SPE) | Are you using C18 instead of MCX? | C18 (hydrophobic retention) performs poorly for polar piperazines. Switch to Mixed-Mode Cation Exchange (MCX) cartridges. |
| Elution Failure (SPE) | Is your elution solvent fresh? | Ammonia in methanol is volatile. If the ammonia has evaporated, the pH won't rise high enough to elute the drug. Prepare fresh elution solvent daily. |
Issue 2: Chromatographic Peak Tailing (LC-MS)
Diagnosis: Secondary amines (piperazines) interact with residual silanols on the HPLC column stationary phase.
-
Solution A (Mobile Phase): Ensure your aqueous mobile phase contains 0.1% Formic Acid or 10mM Ammonium Formate . The acid keeps the silanols protonated (neutral), reducing interaction with the basic analyte.
-
Solution B (Column Choice): Use a column with "End-capping" or "Embedded Polar Group" technology (e.g., Waters XBridge BEH or Phenomenex Kinetex Biphenyl) designed for high-pH stability or basic compounds.
Issue 3: Ion Suppression (Matrix Effects)
Diagnosis: Signal drops significantly in urine samples compared to solvent standards.
-
Cause: Phospholipids or endogenous amines co-eluting with 2C-B-BZP.
-
Fix:
-
Implement the Acid/Methanol Wash step in the SPE protocol (see Protocol A, Step 4).
-
Use a Deuterated Internal Standard (BZP-d7 is the closest commercially available analog if 2C-B-BZP-d is unavailable).
-
Module 4: FAQ
Q: Can I use GC-MS without derivatization? A: Yes, but it is not recommended. 2C-B-BZP is a polar amine. Without derivatization (using TFAA or PFPA), you will likely see poor peak shape, thermal degradation in the injector port, and "ghost peaks" from previous runs. Derivatization improves volatility and sensitivity [1].
Q: What is the primary metabolite I should look for in urine? A: Based on BZP metabolism, look for 4-hydroxy-2C-B-BZP (hydroxylation of the aromatic ring) and the degradation product N-benzylpiperazine (BZP) . However, the parent compound is usually detectable in urine for 24-48 hours [2].
Q: Is 2C-B-BZP stable in stored samples? A: Piperazines are generally stable. However, biological samples should be frozen at -20°C. Avoid repeated freeze-thaw cycles, which can precipitate proteins and trap the drug.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Provides the global standard for derivatization and mass spectral fragmentation of piperazine derivatives.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 2C-B-BZP. Detailed analytical data including FTIR and GC-MS retention times for the specific hydrochloride salt.
-
Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology. Establishes the metabolic pathways relevant to benzylpiperazine derivatives.
-
BenchChem. (2025).[3] Application Notes and Protocols for the Analytical Identification and Quantification of 2C-B-BZP. Specific physical properties and handling of the hydrochloride salt.
Disclaimer: This guide is intended strictly for forensic, clinical, and research applications. The substance 2C-B-BZP is a controlled substance in many jurisdictions. Users are responsible for complying with all local laws regarding the handling and analysis of this material.
Sources
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: 2C-B vs. 2C-B-BZP Hydrochloride
This guide provides an in-depth comparison of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), focusing on their receptor binding affinities and the resulting pharmacological profiles. Intended for researchers in pharmacology and drug development, this document synthesizes available experimental data to elucidate the critical structure-activity relationships that define these two compounds.
Introduction: A Tale of Two Scaffolds
At first glance, 2C-B and 2C-B-BZP share a common substituted phenyl ring, suggesting similar pharmacological targets. However, the modification of the amine-containing side chain—from a flexible ethylamine in 2C-B to a rigid benzylpiperazine moiety in 2C-B-BZP—fundamentally alters their interaction with key central nervous system receptors.
-
2C-B is a classic psychedelic phenethylamine, known for its potent agonism at serotonin 5-HT₂ receptors.[1][2] Its effects are primarily hallucinogenic, mediated through the activation of the 5-HT₂A receptor subtype.[2][3]
-
2C-B-BZP is a synthetic designer drug of the piperazine class.[4] It merges the 2C-B phenyl ring with a benzylpiperazine (BZP) scaffold, a compound known for its stimulant properties.[4][5] Crucially, 2C-B-BZP does not produce psychedelic effects; instead, it acts as a central nervous system stimulant.[4][6]
This guide will dissect the structural differences that lead to these divergent pharmacological outcomes, supported by available receptor binding data and detailed experimental protocols.
Chemical Structure and Its Implications
The core distinction lies in the side chain attached to the 2,5-dimethoxy-4-bromophenyl core.
| Compound | Chemical Structure | Key Features |
| 2C-B | A phenethylamine with a primary amine. The flexible ethylamine side chain is crucial for fitting into the orthosteric binding site of the 5-HT₂A receptor. | |
| 2C-B-BZP | A benzylpiperazine. The bulky and conformationally restricted piperazine ring replaces the primary amine of 2C-B. |
This structural alteration is not trivial. For potent 5-HT₂A receptor activation, specific interactions between the amine group and key residues (e.g., Asp155) in the receptor's binding pocket are essential. The replacement of the ethylamine chain with the benzylpiperazine moiety in 2C-B-BZP incorrectly positions the nitrogen atoms, preventing the necessary conformational changes for receptor activation and subsequent psychedelic effects.[4][6]
Comparative Receptor Binding Affinity
The pharmacological divergence of these compounds is starkly illustrated by their receptor binding profiles. 2C-B is a potent serotonin receptor agonist, whereas 2C-B-BZP's profile aligns more closely with monoaminergic stimulants.
Table 1: Receptor Binding & Functional Activity Data
| Compound | Receptor | Assay Type | Value | Efficacy (Eₘₐₓ) | Source(s) |
| 2C-B | Human 5-HT₂A | Functional (EC₅₀) | 1.2 nM | 101% | [1] |
| Human 5-HT₂C | Functional (EC₅₀) | 0.63 nM | 98% | [1] | |
| Human 5-HT₂B | Functional (EC₅₀) | 13 nM | 97% | [1] | |
| Rat 5-HT₂A | Binding (Kᵢ) | 1 nM | N/A | [7] | |
| 2C-B-BZP | Human 5-HT₂A | Functional | Inactive | N/A | [4][6] |
| Monoamine Transporters | Inferred Activity | Stimulant profile | N/A | [4][8] |
Analysis of Binding Data:
-
2C-B demonstrates high potency and efficacy as an agonist at both 5-HT₂A and 5-HT₂C receptors, with slightly lower potency at the 5-HT₂B receptor.[1] This profile is consistent with its known psychedelic effects, which are primarily driven by 5-HT₂A receptor agonism.[9][10]
-
2C-B-BZP , in contrast, lacks the psychedelic activity associated with 5-HT₂A activation.[4][6] Its stimulant effects are attributed to interactions with monoamine systems, likely through the inhibition of dopamine and norepinephrine reuptake, a characteristic shared with other benzylpiperazine derivatives.[8]
Mechanism of Action & Signaling Pathways
The differing receptor affinities translate into the activation of distinct intracellular signaling cascades.
2C-B: 5-HT₂A Receptor-Mediated Signaling
As a potent 5-HT₂A agonist, 2C-B initiates a well-characterized signaling pathway. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signal transduction pathway.[11] Upon agonist binding, this cascade leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.[11][12]
Caption: 5-HT₂A Receptor Gq Signaling Pathway.
2C-B-BZP: Monoamine Transporter Interaction
The pharmacology of 2C-B-BZP is characteristic of the benzylpiperazine class, which primarily acts on monoamine transporters. These compounds typically function as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Kᵢ) of a test compound like 2C-B for the 5-HT₂A receptor, a competitive radioligand binding assay is a standard and robust method. This protocol describes a self-validating system using a known high-affinity radioligand.
Objective: To determine the Kᵢ of a test compound at the human 5-HT₂A receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.[13]
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI, a known 5-HT₂A antagonist or agonist, respectively.[14][15][16]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known non-radiolabeled 5-HT₂A ligand like serotonin or DOI.[14][16]
-
Test Compound: 2C-B, dissolved in an appropriate solvent and serially diluted.
-
Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter, and scintillation fluid.[15][17]
Step-by-Step Methodology:
-
Plate Preparation: Pre-soak the 96-well filter plate wells with 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding of the radioligand to the filter material.[15][17]
-
Assay Setup: In each well of the 96-well plate, combine the following in a final volume of 200-250 µL:
-
Total Binding Wells: Receptor membranes, radioligand (at a concentration near its Kₔ), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Receptor membranes, radioligand, and a saturating concentration of the NSB agent.
-
Test Compound Wells: Receptor membranes, radioligand, and varying concentrations of the serially diluted test compound (2C-B).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[14][17]
-
Termination & Filtration: Terminate the incubation by rapid vacuum filtration using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.[17]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationship (SAR): The Decisive Role of the Side Chain
The comparison between 2C-B and 2C-B-BZP provides a classic example of how seemingly minor structural modifications can lead to a complete shift in pharmacological class.
-
The Phenethylamine Pharmacophore: The 2-(2,5-dimethoxyphenyl)ethanamine scaffold is a privileged structure for 5-HT₂ receptor agonism. The primary amine and the flexible two-carbon chain are critical for orienting the molecule correctly within the receptor's binding pocket. N-benzyl substitution on phenethylamines can dramatically increase potency (as seen in the NBOMe series), but this requires a specific conformation that the bulky, pre-structured piperazine ring cannot adopt.[18][19][20]
-
The Benzylpiperazine Scaffold: Incorporating the nitrogen into a piperazine ring and linking it via a methylene bridge to the phenyl ring creates a benzylpiperazine. This scaffold is well-established as a monoamine reuptake inhibitor and releasing agent, with stimulant properties.[5][21] The structure is fundamentally incompatible with the conformational requirements for potent 5-HT₂A agonism.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential | bioRxiv [biorxiv.org]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
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- 19. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
A Comparative Guide to the In Vivo Behavioral Effects of 2C-B-BZP Hydrochloride and Other Stimulants: A Methodological and Inferential Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential in vivo behavioral effects of 2C-B-BZP hydrochloride against well-characterized stimulants such as amphetamine, cocaine, and MDMA. Due to a notable absence of published preclinical in vivo behavioral data for 2C-B-BZP, this document will adopt a scientifically grounded, inferential approach. The analysis will be based on the known behavioral pharmacology of its primary structural analogs: benzylpiperazine (BZP) and the phenethylamine 2C-B. The objective is to equip researchers with a thorough understanding of the predicted behavioral profile of 2C-B-BZP and to provide detailed, field-proven experimental protocols for its future empirical evaluation.
Introduction: Deconstructing 2C-B-BZP and Establishing Comparators
2C-B-BZP (4-bromo-2,5-dimethoxybenzylpiperazine) is a synthetic psychoactive substance belonging to the piperazine class of designer drugs.[1] Structurally, it is a hybrid molecule, combining the benzylpiperazine core, known for its stimulant properties, with the 2,5-dimethoxy-4-bromophenethylamine (2C-B) substitution pattern, which is associated with psychedelic and entactogenic effects.[2][3] This unique structural amalgamation suggests a complex behavioral profile that may share characteristics with both classical stimulants and hallucinogens.
For the purpose of this guide, we will compare the inferred properties of 2C-B-BZP with three well-established stimulants, chosen for their distinct mechanisms and behavioral profiles:
-
d-Amphetamine: A potent psychostimulant that primarily acts as a releasing agent of dopamine and norepinephrine.
-
Cocaine: A tropane alkaloid that functions as a reuptake inhibitor of dopamine, norepinephrine, and serotonin.[4]
-
MDMA (3,4-methylenedioxymethamphetamine): An entactogen and stimulant that is a potent releasing agent and reuptake inhibitor of serotonin, with secondary effects on dopamine and norepinephrine.[4]
This comparison will allow for a nuanced discussion of where 2C-B-BZP might fit within the landscape of psychoactive stimulants.
Inferred Mechanism of Action and Predicted Behavioral Outcomes
The behavioral effects of a compound are a direct consequence of its interaction with neural signaling pathways. Based on its structural components, we can hypothesize the mechanism of action for 2C-B-BZP.
-
The Benzylpiperazine (BZP) Contribution: BZP is known to increase the extracellular concentrations of dopamine and norepinephrine, and to a lesser extent, serotonin, primarily by inhibiting their reuptake and promoting their release.[5][6] This dopaminergic and noradrenergic activity is consistent with classic stimulant effects such as increased locomotor activity and reinforcing properties.[1][7]
-
The 2C-B Contribution: 2C-B is a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[3][8] This interaction is the primary driver of its psychedelic effects. Additionally, some studies suggest 2C-B can increase dopamine levels in the nucleus accumbens, which may contribute to its stimulant and abuse potential.[9]
Hypothesized Mechanism of 2C-B-BZP: It is plausible that 2C-B-BZP exhibits a mixed mechanism of action, functioning as a monoamine releaser/reuptake inhibitor (from the BZP moiety) and a 5-HT2A/2C receptor agonist (from the 2C-B moiety). The relative potency at these different targets would ultimately determine its dominant behavioral characteristics.
Signaling Pathway Diagram
Caption: Hypothesized dual mechanism of 2C-B-BZP.
Comparative Analysis of In Vivo Behavioral Assays
This section details three standard preclinical behavioral assays used to characterize stimulants and provides a comparative discussion of the expected outcomes for 2C-B-BZP based on data from its analogs.
Locomotor Activity
Purpose: The open-field locomotor activity test is a fundamental assay for assessing the stimulant or depressant effects of a compound. An increase in horizontal and vertical movements is a hallmark of psychostimulant action.
Detailed Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for rats) equipped with infrared photobeam detectors to automatically record animal movement. The arena should be in a sound-attenuating chamber with controlled lighting and ventilation.
-
Habituation: Prior to the test day, animals should be habituated to the testing room for at least 60 minutes. On the test day, animals are typically habituated to the locomotor activity chambers for 30-60 minutes to allow for exploration of the novel environment to decline to a stable baseline.
-
Drug Administration: Animals are administered 2C-B-BZP hydrochloride, a comparator stimulant, or vehicle (e.g., saline) via a relevant route (e.g., intraperitoneal, subcutaneous).
-
Testing: Immediately after administration, animals are placed back into the activity chambers, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Data is typically binned into time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect. Total activity over the session is also calculated. Statistical analysis (e.g., ANOVA) is used to compare dose groups to the vehicle control.
Experimental Workflow: Locomotor Activity Assay
Caption: Workflow for a typical locomotor activity study.
Comparative Discussion:
-
Amphetamine & Cocaine: Both reliably produce a dose-dependent increase in locomotor activity.[10] At higher doses, this can transition to stereotyped behaviors (repetitive, non-goal-directed movements).
-
MDMA: Also increases locomotor activity, though sometimes to a lesser extent than amphetamine or cocaine.[11]
-
BZP: Studies have shown that BZP produces dose-dependent increases in locomotor activity in rodents, consistent with its stimulant properties.[1][12]
-
2C-B: The locomotor effects of 2C-B are more complex. Some studies report a biphasic effect, with an initial decrease followed by an increase in locomotion, while amphetamine only produces hyperlocomotion.[4][9]
-
Predicted Outcome for 2C-B-BZP: Given the strong stimulant properties of the BZP core, it is highly probable that 2C-B-BZP will induce hyperlocomotion. However, the 2C-B moiety might introduce a more complex, possibly biphasic, dose-response curve. We would predict a dose-dependent increase in locomotor activity, but potentially with a lower maximum effect or the emergence of competing behaviors at higher doses compared to a pure stimulant like amphetamine.
Conditioned Place Preference (CPP)
Purpose: CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug. An animal's preference for an environment previously paired with a drug is taken as an index of the drug's rewarding effects and, by extension, its abuse potential.[13][14]
Detailed Experimental Protocol:
-
Apparatus: A two- or three-compartment chamber where the compartments are distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures).
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to establish any initial preference. An unbiased design is often preferred, where the drug-paired compartment is assigned randomly.
-
Conditioning: This phase typically occurs over several days. On "drug days," the animal is administered the test compound and confined to one of the compartments. On "vehicle days," the animal receives a vehicle injection and is confined to the alternate compartment.
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the apparatus in a drug-free state, with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the baseline phase. A significant increase in this score indicates a conditioned place preference.[15]
Comparative Discussion:
-
Amphetamine & Cocaine: Both are classic examples of drugs that robustly induce CPP in rodents, reflecting their strong rewarding properties mediated by the mesolimbic dopamine system.[16]
-
MDMA: Also induces CPP, indicating rewarding effects, though the magnitude can sometimes be less consistent than with cocaine or amphetamine.[17]
-
BZP: Studies have demonstrated that BZP can induce a dose-dependent conditioned place preference in rats, suggesting it has rewarding properties and abuse liability.[18]
-
2C-B: The rewarding effects of 2C-B are less clear. While it increases dopamine in the nucleus accumbens, a key region for reward, its psychedelic effects can be aversive at higher doses, potentially confounding CPP results.[9]
-
Predicted Outcome for 2C-B-BZP: The BZP component strongly suggests that 2C-B-BZP will have rewarding properties and induce CPP. However, the 5-HT2A agonist activity from the 2C-B component could introduce aversive or anxiogenic effects, particularly at higher doses, which might lead to a bell-shaped dose-response curve or even a conditioned place aversion (CPA) at the highest doses.
Drug Discrimination
Purpose: This operant conditioning procedure is considered the "gold standard" for assessing the subjective effects of a drug in animals. It determines whether a novel compound produces interoceptive (internal) cues similar to a known drug of abuse.[19]
Detailed Experimental Protocol:
-
Apparatus: A standard operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., a food pellet dispenser).
-
Training: Animals are trained to press one lever after being administered a specific training drug (e.g., d-amphetamine) and the other lever after receiving the vehicle. Correct lever presses are rewarded with a food pellet. Training continues until the animals can reliably discriminate between the drug and vehicle states (e.g., >80% correct responses).
-
Substitution Testing: Once trained, animals are administered various doses of a novel compound (e.g., 2C-B-BZP) before being placed in the operant chamber. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the test drug produces ≥80% of responses on the training drug-appropriate lever. Partial substitution is between 20-80%, and no substitution is <20%. This provides a qualitative measure of the similarity of the subjective effects.
Comparative Discussion:
-
Amphetamine & Cocaine: These drugs typically fully substitute for one another in drug discrimination paradigms, indicating similar subjective effects primarily mediated by dopamine.
-
MDMA: MDMA shows partial substitution for amphetamine, suggesting some overlap in subjective effects but also distinct differences, likely due to MDMA's potent serotonergic actions.
-
BZP: In rhesus monkeys and rats, BZP has been shown to fully substitute for amphetamine, indicating that it produces amphetamine-like subjective effects.[20][21] It also substitutes for the stimulant-like S(+)-enantiomer of MDMA in mice.[12]
-
2C-B: As a psychedelic, 2C-B would not be expected to fully substitute for a classic stimulant like amphetamine. It would more likely generalize to other 5-HT2A agonists like DOM (2,5-Dimethoxy-4-methylamphetamine).[22]
-
Predicted Outcome for 2C-B-BZP: This is the most complex prediction. The BZP component would drive substitution for amphetamine. However, the 5-HT2A agonist effects of the 2C-B component would produce distinct, non-amphetamine-like cues. Therefore, we predict that 2C-B-BZP would likely produce only partial substitution for amphetamine. The degree of substitution would depend on the relative potency of its dopaminergic versus serotonergic psychedelic effects. It would be highly informative to also test for substitution in animals trained to discriminate a hallucinogen like DOM.
Comparative Data Summary (Inferred)
| Behavioral Assay | d-Amphetamine | Cocaine | MDMA | BZP (Analog) | 2C-B (Analog) | 2C-B-BZP (Predicted) |
| Locomotor Activity | Robust, dose-dependent increase | Robust, dose-dependent increase | Dose-dependent increase | Dose-dependent increase[1][12] | Biphasic (decrease then increase)[9] | Dose-dependent increase, possibly biphasic at high doses |
| Conditioned Place Preference | Strong preference | Strong preference | Preference | Preference[18] | Unclear, potential for aversion | Preference at low-mid doses; potential for aversion at high doses |
| Drug Discrimination (vs. Amphetamine) | Full substitution | Full substitution | Partial substitution | Full substitution[20][21] | No substitution | Partial substitution |
Conclusion and Future Directions
While empirical data on the in vivo behavioral effects of 2C-B-BZP hydrochloride is currently lacking, a systematic analysis of its structural analogs, BZP and 2C-B, allows for a scientifically informed prediction of its pharmacological profile. It is hypothesized that 2C-B-BZP will exhibit a complex, mixed-stimulant-psychedelic profile. We predict it will increase locomotor activity and possess rewarding properties, likely inducing conditioned place preference at certain doses. Its subjective effects are anticipated to only partially overlap with those of classical stimulants like amphetamine, owing to the additional serotonergic 5-HT2A receptor agonism conferred by its 2C-B moiety.
This guide underscores the critical need for empirical research to definitively characterize the behavioral pharmacology of 2C-B-BZP. The detailed protocols provided herein offer a clear methodological framework for such investigations. Future studies should aim to:
-
Establish a full dose-response curve for 2C-B-BZP in locomotor activity assays.
-
Evaluate its rewarding and aversive properties using the conditioned place preference paradigm across a wide dose range.
-
Conduct drug discrimination studies using both a classic stimulant (e.g., d-amphetamine or cocaine) and a classic hallucinogen (e.g., DOM) as training drugs to fully elucidate its subjective effects.
Such research is essential for understanding the abuse potential and public health risks associated with this and other emerging designer drugs.
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A Senior Application Scientist's Guide to Designing Cross-Sensitization Studies of 2C-B-BZP Hydrochloride and Amphetamines
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the potential for cross-sensitization between the novel psychoactive substance (NPS) 4-bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP) and classic amphetamines. Given the absence of direct published studies on this specific interaction, this document synthesizes established principles of behavioral pharmacology and the known mechanisms of the constituent molecules to propose a robust, scientifically-grounded experimental design.
Introduction: The Rationale for Investigation
Behavioral sensitization is a phenomenon where repeated, intermittent administration of a drug leads to a progressively amplified behavioral response.[1][2] When sensitization to one drug enhances the response to a different drug, it is termed cross-sensitization.[3] This typically occurs between substances that share common neurobiological mechanisms.[3] Investigating cross-sensitization is critical for understanding the abuse liability of novel substances and predicting their interactive effects with established drugs of abuse.
The subject of this guide, 2C-B-BZP hydrochloride, is a designer drug that merges the structural features of two distinct psychoactive classes: the phenethylamines (specifically, the ring-substitution pattern of 2C-B) and the piperazines (a benzylpiperazine, or BZP, core).[4][5][6]
-
Amphetamines (e.g., d-amphetamine, methamphetamine) are potent central nervous system stimulants whose primary mechanism involves increasing synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1]
-
2C-B-BZP Hydrochloride is predicted to have a complex pharmacological profile. Its BZP core suggests stimulant properties through dopamine and norepinephrine release, while the 2C-B-related moiety implies modulation of the serotonin system.[4][5]
The significant overlap in the dopaminergic actions of BZP and amphetamines forms a strong basis for the hypothesis that these compounds will exhibit cross-sensitization.[7][8][9] Indeed, studies have already demonstrated that chronic exposure to BZP produces behavioral sensitization and, crucially, cross-sensitization to methamphetamine.[8]
Comparative Pharmacological Profiles
Understanding the potential for cross-sensitization begins with a detailed comparison of the mechanisms of action.
Amphetamines
Amphetamines exert their effects primarily by acting on monoamine transporters. They are substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[7][10] Upon entering the presynaptic neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to a massive, non-vesicular release (efflux) of dopamine and other monoamines into the synapse.[9] This surge in synaptic dopamine in reward-related brain regions, like the nucleus accumbens, is central to their stimulant and reinforcing effects.[11]
2C-B-BZP Hydrochloride: A Tale of Two Moieties
As a hybrid structure, the pharmacology of 2C-B-BZP must be inferred from its constituent parts.
-
The Benzylpiperazine (BZP) Core: BZP acts as a mixed dopamine/serotonin releasing agent, with effects often compared to amphetamine and MDMA.[7][9][12] It enhances the release of dopamine and norepinephrine and inhibits their reuptake, producing clear stimulant effects.[13][14] Its potency is roughly ten times lower than d-amphetamine.[7][15] The established cross-sensitization between BZP and methamphetamine strongly suggests a shared, dopamine-dependent mechanism.[8]
-
The 2C-B Moiety Influence: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) is primarily known as a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[16][17] This action is responsible for its psychedelic effects.[16][18] While not its primary action, 2C-B can also influence the dopamine system.[19][20] The serotonin 5-HT2A receptor system is known to modulate dopamine function; for instance, 5-HT2A agonists can alter dopamine release in cortical and striatal regions.[21][22][23] Therefore, the 2C-B component of the molecule could potentially modulate the dopaminergic effects driven by the BZP core. However, it is important to note that in the 2C-B-BZP structure, the key functional groups are not in the correct position to activate the 5-HT2A receptor in the same way as 2C-B itself, making its psychedelic effects unlikely.[5] The primary psychoactive profile is expected to be stimulant-like, derived from the BZP core.[5]
The logical hypothesis is that 2C-B-BZP will function primarily as a BZP-like, dopamine-releasing stimulant, with its cross-sensitization potential with amphetamines being high.
Experimental Design: A Protocol for Assessing Cross-Sensitization
The most common and reliable method for assessing psychostimulant-induced sensitization is by measuring locomotor activity in an open-field test.[24][25][26] An increase in distance traveled and/or stereotyped behaviors following a drug challenge is the hallmark of sensitization.[2]
Recommended Animal Model
-
Species: Male Sprague-Dawley rats (250-350g). This strain is widely used in behavioral pharmacology and has a well-characterized response to psychostimulants.
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. All testing should occur during the light phase.
Experimental Workflow
This protocol is designed to test for symmetrical cross-sensitization between d-amphetamine (as a reference amphetamine) and 2C-B-BZP HCl.
Caption: Experimental workflow for a cross-sensitization study.
Detailed Steps:
-
Phase 1: Habituation (Days 1-3):
-
Inject all rats with saline (0.9% NaCl, intraperitoneal; i.p.) and place them in the open-field locomotor activity chambers for 60 minutes each day. This acclimates the animals to the injection procedure and the testing environment, reducing novelty-induced hyperactivity.[27]
-
-
Phase 2: Sensitization Induction (Days 4-10):
-
Divide rats into treatment groups. A key principle is to compare the effect of repeated drug administration to a control group that receives repeated saline injections.
-
Group 1 (Control): Saline (1 mL/kg, i.p.)
-
Group 2 (Amphetamine): d-Amphetamine (e.g., 1.5 mg/kg, i.p.)
-
Group 3 (2C-B-BZP): 2C-B-BZP HCl (e.g., 10 mg/kg, i.p.)
-
-
Immediately after the daily injection, place the animal in the locomotor activity chamber and record activity for 60-90 minutes. The development of sensitization can be observed as a progressive increase in locomotor activity across these 7 days compared to Day 4.
-
-
Phase 3: Abstinence (Days 11-14):
-
Phase 4: Challenge Day (Day 15):
-
This is the critical test for cross-sensitization. The pre-treatment groups are subdivided and "challenged" with either the same drug, the other drug, or saline.
-
Group 1 (Saline pre-treated) is challenged with Saline. This confirms baseline activity.
-
Group 2 (d-Amphetamine pre-treated) is challenged with d-Amphetamine (1.5 mg/kg). This confirms the expression of amphetamine sensitization.
-
Group 3 (2C-B-BZP pre-treated) is challenged with 2C-B-BZP HCl (10 mg/kg). This confirms the expression of 2C-B-BZP sensitization.
-
Group 4 (d-Amphetamine pre-treated) is challenged with 2C-B-BZP HCl (10 mg/kg). This is the test for cross-sensitization from amphetamine to 2C-B-BZP.
-
Group 5 (2C-B-BZP pre-treated) is challenged with d-Amphetamine (1.5 mg/kg). This is the test for cross-sensitization from 2C-B-BZP to amphetamine.
-
-
Record locomotor activity for 60-90 minutes immediately following the challenge injection.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The primary endpoint is the total distance traveled (in cm) during the recording session on the challenge day.
Table 1: Hypothetical Locomotor Activity Data on Challenge Day (Day 15)
| Pre-treatment Group (Days 4-10) | Challenge Drug (Day 15) | Mean Total Distance (cm) ± SEM | Interpretation |
| Saline | Saline | 5,000 ± 450 | Baseline Activity |
| Saline | d-Amphetamine | 15,000 ± 1,200 | Acute Amphetamine Response |
| Saline | 2C-B-BZP HCl | 12,000 ± 1,100 | Acute 2C-B-BZP Response |
| d-Amphetamine | d-Amphetamine | 25,000 ± 2,100 | Sensitization to Amphetamine |
| 2C-B-BZP HCl | 2C-B-BZP HCl | 21,000 ± 1,900 | Sensitization to 2C-B-BZP |
| d-Amphetamine | 2C-B-BZP HCl | 20,500 ± 1,850 | Cross-Sensitization (AMPH → 2C-B-BZP) |
| 2C-B-BZP HCl | d-Amphetamine | 24,000 ± 2,000 | Cross-Sensitization (2C-B-BZP → AMPH) |
Interpreting the Results:
-
Sensitization is confirmed if the locomotor response in the d-Amphetamine → d-Amphetamine group is significantly greater than the Saline → d-Amphetamine group.[8] The same logic applies to 2C-B-BZP.
-
Cross-sensitization is demonstrated if the response in the d-Amphetamine → 2C-B-BZP group is significantly greater than the Saline → 2C-B-BZP group.[3][8] This indicates that prior exposure to amphetamine enhanced the stimulant effect of 2C-B-BZP. The reciprocal test (2C-B-BZP → d-Amphetamine) is also critical.
-
Statistical Analysis: A two-way ANOVA is appropriate for analyzing the challenge day data, with pre-treatment and challenge drug as the main factors. Post-hoc tests (e.g., Tukey's or Sidak's) should be used for individual group comparisons.
Advanced Protocols: Neurochemical Correlates
To provide a mechanistic underpinning for the behavioral findings, in vivo microdialysis can be employed in a separate cohort of animals. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.
Protocol Outline: In Vivo Microdialysis
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula aimed at the nucleus accumbens of anesthetized rats. Allow for a 5-7 day recovery period.
-
Experimental Procedure: On the test day, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer a challenge dose of d-amphetamine or 2C-B-BZP to animals previously sensitized to either drug or saline.
-
Sample Collection: Continue collecting dialysate samples every 10-20 minutes for 2-3 hours post-injection.
-
Analysis: Analyze samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Expected Outcome: If cross-sensitization is mediated by shared dopaminergic pathways, animals pre-treated with amphetamine should show a significantly potentiated dopamine release in the nucleus accumbens when challenged with 2C-B-BZP, compared to saline pre-treated controls.[1][28]
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
The structural and known pharmacological relationship between benzylpiperazine and amphetamines provides a strong scientific premise to hypothesize that 2C-B-BZP will exhibit robust, symmetrical cross-sensitization with amphetamines. The BZP component is the primary driver of this expected interaction, acting on shared presynaptic dopamine systems. The experimental protocols detailed in this guide offer a validated, self-controlling framework for rigorously testing this hypothesis. By combining behavioral analysis with neurochemical techniques, researchers can elucidate the abuse potential and neurobiological mechanisms of this novel psychoactive substance and its interactions with a major class of abused drugs.
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- 21. "5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects" by Jun Gao [digitalcommons.unl.edu]
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Technical Comparison: Analytical Differentiation of 2C-B and 2C-B-BZP
Executive Summary & Structural Basis
The differentiation of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) from 2C-B-BZP (1-(4-bromo-2,5-dimethoxybenzyl)piperazine) is a critical forensic challenge. While 2C-B-BZP is often marketed as a legal alternative or a mimic of 2C-B, they belong to distinct chemical classes with different pharmacophores.
-
2C-B is a primary amine phenethylamine (Schedule I in many jurisdictions).
-
2C-B-BZP is a benzylpiperazine derivative containing a secondary amine.[1][2]
This structural divergence—specifically the substitution of the ethylamine chain with a benzyl-piperazine moiety—provides the basis for robust analytical discrimination using colorimetric screening and mass spectrometry.
Chemical Identity Comparison[1][3][4][5]
| Feature | 2C-B | 2C-B-BZP |
| IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine |
| Class | Phenethylamine (2C family) | Benzylpiperazine |
| Formula | C₁₀H₁₄BrNO₂ | C₁₃H₁₉BrN₂O₂ |
| Mol.[1][3] Weight | ~260.13 g/mol | ~315.21 g/mol |
| Amine Type | Primary (-NH₂) | Secondary (Piperazine ring -NH) |
| Key Structural Diff. | 2-carbon chain between ring and amine | 1-carbon bridge to piperazine ring |
Presumptive Screening: Colorimetric Logic
Reliance on a single reagent (e.g., Marquis) is insufficient and potentially misleading due to the shared 2,5-dimethoxy-4-bromo substitution pattern, which drives the initial electrophilic aromatic substitution reactions common in color tests.
The Self-Validating Protocol: To unambiguously differentiate these two, you must employ a primary/secondary amine differentiation logic .
-
Marquis Reagent: Screens for the aromatic ring system.
-
Simon’s Reagent: Specifically targets secondary amines (present in 2C-B-BZP, absent in 2C-B).
Reagent Response Table
| Reagent | 2C-B (Primary Amine) | 2C-B-BZP (Secondary Amine) | Mechanism of Differentiation |
| Marquis | Yellow → Green | Weak/No Reaction or Pale Yellow | 2C-B forms a stable carbocation; Piperazine ring deactivates/alters the complex formation. |
| Simon's | Negative (No Color) | Positive (Blue) | Reacts with the secondary amine on the piperazine ring of 2C-B-BZP. |
| Robadope | Positive (Pink/Red) | Negative | Reacts only with primary amines (2C-B). |
Analyst Note: A positive Simon's test combined with a weak/negative Marquis is a strong presumptive indicator of a piperazine derivative rather than a 2C-series phenethylamine.
Workflow Diagram: Screening Decision Tree
Figure 1: Logic flow for differentiating 2C-B from 2C-B-BZP using sequential colorimetric reagents.
Confirmatory Analysis: GC-MS Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification. The fragmentation pathways are distinct due to the stability of the piperazine ring versus the alpha-cleavage of the phenethylamine chain.
2C-B Fragmentation Pathway
The Electron Ionization (EI) spectrum of 2C-B is dominated by the alpha-cleavage of the ethylamine chain.
-
Base Peak: m/z 30 (CH₂=NH₂⁺). This is characteristic of primary phenethylamines.
-
Molecular Ion: m/z 259/261 (approx 15-20% abundance). The doublet confirms the presence of Bromine (⁷⁹Br/⁸¹Br isotopes in 1:1 ratio).
-
Loss of Amine: m/z 230/232 (Loss of CH₂NH₂).
2C-B-BZP Fragmentation Pathway
The piperazine ring dictates the fragmentation. The molecule cleaves at the benzylic position.
-
Base Peak: m/z 85 (Piperazine ring fragment, C₄H₉N₂⁺) or m/z 56 (C₃H₆N⁺).
-
Benzylic Cation: m/z 229/231 (4-bromo-2,5-dimethoxybenzyl cation). This ion retains the bromine isotope pattern.
-
Molecular Ion: m/z 314/316 (Weak abundance).
Comparative MS Data Table
| Ion Type | 2C-B (m/z) | 2C-B-BZP (m/z) | Source/Logic |
| Base Peak (100%) | 30 | 85 | Alpha-cleavage (2C-B) vs. Piperazine ring cleavage (BZP). |
| Molecular Ion (M+) | 259 / 261 | 314 / 316 | Mass difference of ~55 Da (C₃H₅N addition). |
| Bromine Cluster | Yes (1:1 ratio) | Yes (1:1 ratio) | Confirms Br substitution on the aromatic ring. |
| Key Fragment 1 | 230 (M - 29) | 192 | Loss of methoxy/methyl groups from benzyl core. |
| Key Fragment 2 | 148 | 56 | Secondary piperazine fragment. |
Fragmentation Logic Diagram
Figure 2: Mechanistic divergence in EI-MS fragmentation between phenethylamines and benzylpiperazines.
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) offers a non-destructive method to distinguish the amine environments.
-
2C-B (Primary Amine): Look for the characteristic N-H stretching doublet (asymmetric and symmetric) in the 3300–3500 cm⁻¹ region.
-
2C-B-BZP (Secondary Amine): Shows a single weak N-H stretch (around 3300-3400 cm⁻¹) typical of secondary amines, often broadened or obscured if the salt form is hygroscopic.
-
Piperazine Fingerprint: 2C-B-BZP will exhibit distinct C-N stretching bands in the 1000–1200 cm⁻¹ region associated with the piperazine ring cycle, which are absent in the linear chain of 2C-B.
References
-
SWGDRUG. (2013).[4] Monograph: 2C-B-BZP (1-(4-bromo-2,5-dimethoxybenzyl)piperazine).[1][3][5] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
Westphal, F., et al. (2009).[2] "Structure elucidation of a new designer benzylpiperazine: 4-Bromo-2,5-dimethoxybenzylpiperazine." Forensic Science International, 187(1-3), 87-96.[2] Retrieved from [Link]
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
Sources
Comparative Pharmacodynamics: 2C-B-BZP Hydrochloride vs. MDMA and Psilocybin
Executive Summary: The "Hybrid" Paradox
In the landscape of Novel Psychoactive Substances (NPS), 2C-B-BZP (1-(4-bromo-2,5-dimethoxybenzyl)piperazine) represents a distinct "hybrid" attempt by clandestine chemists. It structurally fuses the benzylpiperazine (BZP) backbone with the ring substitution pattern of the psychedelic phenethylamine 2C-B .[1][2][3]
Crucial Scientific Insight: Despite carrying the exact pharmacophore responsible for 2C-B’s hallucinogenic activity (the 4-bromo-2,5-dimethoxyphenyl group), 2C-B-BZP does not function as a potent 5-HT2A agonist.[1] Experimental data indicates that the piperazine ring introduces steric constraints that prevent the benzyl moiety from achieving the active conformation required for psychedelic receptor activation. Consequently, 2C-B-BZP functions primarily as a stimulant with a pharmacological profile closer to BZP than to psilocybin or MDMA.
This guide analyzes the divergent mechanisms, receptor binding profiles, and experimental identification of these three distinct compounds.
Part 1: Structural & Pharmacodynamic Profiling
The Chemical Scaffolds
To understand the functional divergence, we must first analyze the structural inputs.
-
MDMA (3,4-methylenedioxymethamphetamine): A substituted amphetamine.[4][5] Its compact structure allows it to act as a substrate for monoamine transporters (SERT, DAT, NET), entering the presynaptic neuron to induce non-exocytotic release of neurotransmitters.
-
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): A tryptamine prodrug. Upon dephosphorylation to psilocin, it structurally mimics serotonin (5-HT), binding directly to the orthosteric site of 5-HT receptors (specifically 5-HT2A).[4]
-
2C-B-BZP: A benzylpiperazine.[1][2][3][6][7][8][9] It replaces the amine tail of the phenethylamine with a bulky piperazine ring. While the aromatic ring carries the "psychedelic" 2,5-dimethoxy-4-bromo substitution, the nitrogen atom's position in the piperazine ring alters the distance and angle relative to the aromatic ring, disrupting the "phenethylamine binding pocket" alignment at the 5-HT2A receptor.[1]
Mechanism of Action Comparison
| Compound | Primary Mechanism | Secondary Mechanism | Functional Classification |
| MDMA | SERT/DAT/NET Reversal: Phosphorylates transporters to reverse flow, dumping cytosolic monoamines into the synapse. | 5-HT2A Agonism (Low efficacy), VMAT2 inhibition. | Entactogen / Empathogen |
| Psilocybin | 5-HT2A Agonism: Activates Gq-mediated signaling in cortical pyramidal neurons (Layer V). | 5-HT2C / 5-HT1A Agonism. | Classic Psychedelic |
| 2C-B-BZP | DAT/NET Reuptake Inhibition: Blocks the reabsorption of Dopamine and Norepinephrine (similar to BZP). | Weak 5-HT release; Negligible 5-HT2A activation. | Stimulant / "Failed" Hybrid |
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways. Note how 2C-B-BZP fails to engage the Gq pathway (Hallucination) despite its structural attempt.
Figure 1: Comparative signaling pathways. Note 2C-B-BZP's inability to activate 5-HT2A due to steric hindrance, resulting in a stimulant profile rather than a psychedelic one.
Part 2: Comparative Efficacy Data
The following data consolidates findings from forensic toxicology reports (Westphal et al.) and drug discrimination studies (rats trained to discriminate DOM or TFMPP).
Table 1: Pharmacological Profile Summary
| Feature | MDMA | Psilocybin | 2C-B-BZP |
| Primary Effect | Empathy, Euphoria, Stimulation | Visual Hallucinations, Ego Dissolution | Physical Stimulation, Tachycardia |
| Receptor Affinity ( | SERT: ~1.7 | 5-HT2A: ~6 nM5-HT2C: ~10 nM | DAT: High (Predicted)5-HT2A: >10,000 nM (Inactive) |
| Drug Discrimination | Substitutes for: MMAI, MBDB | Substitutes for: LSD, Mescaline | Substitutes for: BZP, Cocaine Partial substitution: DOM (at high doses) |
| Duration | 3 – 6 Hours | 4 – 6 Hours | 6 – 10 Hours (Dose dependent) |
| Toxicity Risk | Serotonin Syndrome, Hyponatremia | Low physiological toxicity | Seizure threshold reduction , Renal toxicity (common in piperazines) |
Key Experimental Finding: In drug discrimination studies, rats trained to recognize TFMPP (a serotonin releaser) did not generalize to 2C-B-BZP. However, rats trained to recognize amphetamines or BZP often generalize to 2C-B-BZP, confirming its dopaminergic/noradrenergic dominance.
Part 3: Experimental Protocols
For researchers identifying these compounds in "party pill" seizures or biological samples, standard colorimetric tests (Marquis) are insufficient due to cross-reactivity. The following LC-MS/MS Protocol is the gold standard for differentiating the "hybrid" 2C-B-BZP from its parent compounds.
Protocol: Differential Identification via LC-MS/MS
Objective: To separate and identify 2C-B-BZP, MDMA, and Psilocin in plasma or forensic samples.
1. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX). Condition with 1 mL Methanol followed by 1 mL Water.
-
Loading: Acidify plasma sample (200
L) with 200 L 0.1% Formic Acid. Load onto cartridge. -
Washing: Wash with 1 mL 0.1% Formic Acid (removes neutrals/acids) followed by 1 mL Methanol (removes hydrophobic interferences).
-
Elution: Elute basic drugs (MDMA, BZP derivatives) with 1 mL 5% Ammonium Hydroxide in Methanol .
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 L Mobile Phase A.
2. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic)
-
1-6 min: 5%
90% B (Linear Gradient) -
6-7 min: 90% B (Wash)
-
7-10 min: 5% B (Re-equilibration)
-
3. Mass Spectrometry (MRM Transitions)
This is the critical validation step. 2C-B-BZP has a unique fragmentation pattern due to the bromine isotope pattern (
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time |
| MDMA | 194.1 | 163.1 | 105.1 | ~2.5 min |
| Psilocin | 205.1 | 58.1 | 160.1 | ~2.2 min |
| 2C-B-BZP | 315.1 / 317.1 | 176.1 (Piperazine frag) | 230.0 / 232.0 (Benzyl frag) | ~5.8 min |
Note on 2C-B-BZP Spectra: You will observe a "doublet" precursor ion peak of equal intensity at 315 and 317 due to the 1:1 natural abundance of Bromine isotopes. This is the primary diagnostic marker distinguishing it from non-halogenated piperazines like BZP or TFMPP.
Workflow Visualization
Figure 2: Analytical decision tree for differentiating 2C-B-BZP from standard psychoactives using Mass Spectrometry.
Conclusion for Drug Developers
2C-B-BZP serves as a cautionary case study in Structure-Activity Relationship (SAR) design. While it theoretically combines the "stimulant" scaffold of BZP with the "psychedelic" substitution of 2C-B, the resulting molecule fails to inherit the specific receptor affinities of its phenethylamine parent.[1]
For research purposes, 2C-B-BZP should be categorized strictly as a substituted piperazine stimulant . It lacks the therapeutic potential currently being investigated in Psilocybin (depression/anxiety) or MDMA (PTSD), presenting instead the higher renal and convulsive risk profile associated with the BZP class.
References
-
Westphal, F., Junge, T., Girreser, U., et al. (2009).[8] Structure elucidation of a new designer benzylpiperazine: 4-Bromo-2,5-dimethoxybenzylpiperazine. Forensic Science International.[2][8] Link
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
-
Passie, T., et al. (2002). The pharmacology of psilocybin. Addiction Biology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). Risk assessment report of a new psychoactive substance: BZP. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2C-B-BZP (hydrochloride) in a Laboratory Setting
Disclaimer: This document provides guidance for the proper disposal of 2C-B-BZP (hydrochloride) based on established laboratory safety principles and best practices for handling hazardous and potentially regulated research chemicals. 2C-B-BZP (hydrochloride) is a psychoactive research chemical with limited published toxicological and safety data. It may be considered a controlled substance or a controlled substance analog under local, state, or federal regulations. All personnel must consult with their institution's Environmental Health & Safety (EHS) department and adhere to all applicable laws before handling or disposing of this substance.
Foundational Principles: Hazard Assessment and Regulatory Compliance
Effective and safe disposal begins with a thorough understanding of the material's inherent risks and its regulatory landscape. The absence of comprehensive safety data for 2C-B-BZP (hydrochloride) necessitates a conservative approach, treating it as a hazardous substance with potential for high toxicity.
Chemical and Toxicological Profile
2C-B-BZP (1-(4-bromo-2,5-dimethoxybenzyl)piperazine) is a synthetic compound containing both a phenethylamine core (related to the 2C-x family) and a piperazine moiety.
-
Known Hazards of Analogs: Structurally related compounds, such as 2C-B and BZP, are known psychoactive substances and are classified as toxic. Safety data for 2C-B (hydrochloride) indicates it is toxic if swallowed, in contact with skin, or if inhaled.[1] Similarly, BZP (hydrochloride) carries warnings for respiratory, skin, and eye irritation.[2]
-
Presumed Hazard: Given its chemical structure, 2C-B-BZP (hydrochloride) should be handled as a substance that is toxic via oral, dermal, and inhalation routes. It is a physiologically active substance that must be handled with the care required for hazardous materials.
-
Physical Properties: As a hydrochloride salt, it is likely a combustible solid that may form explosive dust mixtures in the air.[3] Combustion may produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Regulatory Status and Compliance
The legal status of 2C-B-BZP can be complex and vary by jurisdiction. It may be classified as a controlled substance analog.
-
Institutional Oversight: The primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator.[5] It is mandatory to contact your institution's EHS or equivalent safety office to determine the precise disposal pathway.[6][7]
-
Federal and Local Regulations: All waste must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management.[6][8] Never assume a chemical is non-hazardous. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by a safety officer.[7]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure safety and compliance. The central tenet is that no chemical waste should enter the sanitary sewer system or be disposed of in regular trash .[9]
Step 1: Waste Segregation and Containment
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Identify Waste Streams: Categorize all 2C-B-BZP waste as it is generated. The primary streams are outlined in the table below.
-
Use Appropriate Containers:
-
For pure compounds or residues, use the original container if it is in good condition.[10]
-
For other waste streams, use new, dedicated, and chemically compatible containers. High-density polyethylene (HDPE) carboys are suitable for most liquid waste.[9]
-
Ensure all containers are properly sealed to prevent leaks or spills. Do not use containers with broken tops or non-sealable lids.[5]
-
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "2C-B-BZP (hydrochloride)". Do not use abbreviations.[9]
-
List all constituents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic).
-
The container start date and contact information for the responsible researcher.[9]
-
Disposal Pathways for Different Waste Streams
| Waste Stream | Description | Disposal Protocol |
| Unused/Expired Solid Compound | Pure 2C-B-BZP (hydrochloride) powder that is no longer needed. | 1. Secure in its original, clearly labeled container. 2. Segregate from other chemicals in a designated Satellite Accumulation Area.[9] 3. Treat as an acute hazardous waste. |
| Contaminated Labware (Solid Waste) | Items with gross contamination, such as weigh boats, contaminated filter paper, or heavily soiled gloves and bench protectors. | 1. Place in a designated, lined, and sealed solid hazardous waste container. 2. Label container clearly with all chemical contaminants. |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with 2C-B-BZP. | 1. Place immediately into a designated, puncture-proof sharps container for chemical contamination. |
| Aqueous & Solvent Waste (Liquid Waste) | Solutions containing 2C-B-BZP from experimental procedures. | 1. Collect in a sealable, compatible liquid waste container (e.g., HDPE carboy).[9] 2. DO NOT mix incompatible waste streams. 3. Keep containers closed when not actively adding waste.[9] |
| Rinsate from "Empty" Containers | The residue and solvent used to triple-rinse a container that held pure 2C-B-BZP. | 1. The rinsate from a container of an acutely hazardous chemical is also considered hazardous waste.[10] 2. Collect all rinsate and manage it as liquid hazardous waste. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment with incidental contact. | 1. Place in a designated solid hazardous waste container. |
Step 2: Arranging for Professional Disposal
Once waste is segregated and contained, contact your institution's EHS office to arrange for pickup.
-
Submit a Pickup Request: Follow your institution's specific procedure, which is typically an online form or direct contact.[7]
-
Provide Documentation: Have the information from your hazardous waste labels ready. EHS personnel need this to manage the material safely.[9]
-
Professional Handling: EHS will coordinate with a licensed hazardous waste management company for transport and final disposal, which is typically high-temperature incineration.[6][11]
Essential Safety Protocols: Decontamination and Spill Management
Protocol for Decontaminating Equipment and Surfaces
All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.[12]
-
Prepare Decontamination Solution: A 10% bleach solution followed by a water rinse is effective for many biological materials, but for chemical decontamination, a proven multi-step process is safer.[13] Start with a detergent and water solution, followed by a solvent known to dissolve the compound (e.g., ethanol or isopropanol, if compatible with the surface), and a final water rinse.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[14]
-
Initial Cleaning: Remove any visible solid material with a disposable tool (e.g., plastic scraper) and dispose of it as solid hazardous waste.
-
Surface Decontamination:
-
Liberally apply the detergent solution to the surface and scrub with a disposable wipe or sponge.
-
Wipe the surface clean with fresh disposable wipes.
-
Rinse the surface with the chosen solvent (e.g., 70% ethanol), ensuring complete coverage.
-
Allow for adequate contact time (at least 10 minutes).[12]
-
Perform a final rinse with deionized water to remove any residue.[12]
-
-
Waste Disposal: All wipes, sponges, and used PPE from the decontamination process must be disposed of as solid hazardous chemical waste.
Protocol for Managing Spills
Accidental spills must be treated as a hazardous event.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a significant amount of dust, evacuate the area and contact EHS or the emergency response team.[3]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting cleanup of a minor spill, wear appropriate PPE, including a respirator, chemical splash goggles, a lab coat, and heavy-duty gloves.[3]
-
Contain and Clean:
-
For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to avoid generating dust.[3]
-
Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.
-
For liquid spills, cover with absorbent material, allow it to be fully absorbed, and then scoop it into the waste container.
-
-
Decontaminate: Once the bulk of the spill is removed, decontaminate the area using the protocol described in Section 3.1.
-
Dispose: All materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.[7]
Visualization of the Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe disposal of 2C-B-BZP (hydrochloride) waste.
Caption: Decision workflow for 2C-B-BZP (hydrochloride) disposal.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]
-
PCCA. (2023, January 23). Benazepril Hydrochloride USP Safety Data Sheet. Retrieved from [Link]
-
Jin, L., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
Texas A&M University-Commerce. (n.d.). Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Chen, E. (2017). Mitigation methods for piperazine oxidation in post-combustion carbon capture. University of Texas at Austin. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Vereecken, L., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
University of Glasgow. (n.d.). Controlled Drugs and Precursors in Research. Retrieved from [Link]
-
NHS. (n.d.). Decontamination of equipment. Infection Prevention Control. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety. Retrieved from [Link]
-
GOV.UK. (2016, January 15). Benzyl chloride - Incident management. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Kansas State University. (n.d.). Use and Disposal of Controlled Substances Used for Research. Retrieved from [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
